molecular formula C15H16N4O4 B11045112 4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B11045112
M. Wt: 316.31 g/mol
InChI Key: GDMWFUMGGRDGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core

Preparation Methods

The synthesis of 4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridin-6-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: Nitration of the intermediate compound using nitric acid or other nitrating agents.

    Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Addition of the propan-2-yl group: This step involves alkylation using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives with different substituents These compounds may have varying biological activities and chemical properties

Conclusion

4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H16N4O4/c1-8(2)18-14-11(7-16-18)12(9-4-3-5-10(20)6-9)13(19(22)23)15(21)17-14/h3-8,12-13,20H,1-2H3,(H,17,21)

InChI Key

GDMWFUMGGRDGLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.